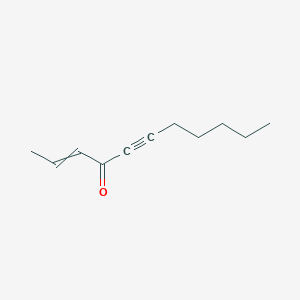

Undec-2-EN-5-YN-4-one

Description

Undec-2-en-5-yn-4-one is an unsaturated ketone with a unique combination of functional groups: a conjugated enyne system (double bond at position 2 and triple bond at position 5) and a ketone group at position 4. Its molecular formula is C₁₁H₁₄O, yielding a molecular weight of 162.23 g/mol. The compound’s structural complexity arises from the interplay between the electron-withdrawing ketone and the unsaturated bonds, which may confer distinct reactivity and physicochemical properties.

Properties

CAS No. |

89523-67-1 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

undec-2-en-5-yn-4-one |

InChI |

InChI=1S/C11H16O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,9H,3,5-7H2,1-2H3 |

InChI Key |

ADVWARIWTSKKCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC(=O)C=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undec-2-EN-5-YN-4-one typically involves the formation of the conjugated enynone system. One common method is the direct cross-coupling of 3-substituted enones with organoelement acetylene derivatives . Another approach involves the reaction of alkali-metal acetylides with epichlorohydrin, leading to the formation of enynols, which can be further oxidized to enynones .

Industrial Production Methods

Industrial production of Undec-2-EN-5-YN-4-one may involve large-scale synthesis using similar methods as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of catalytic systems and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Undec-2-EN-5-YN-4-one undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

Reduction: Formation of alcohols or alkanes.

Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, acids, and bases are frequently used.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Undec-2-EN-5-YN-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Undec-2-EN-5-YN-4-one involves its reactivity towards nucleophiles and electrophiles, facilitated by the conjugated enynone system. This reactivity allows it to participate in various organic transformations, targeting specific molecular pathways and functional groups .

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key differences between Undec-2-en-5-yn-4-one and selected analogs:

Key Observations :

- Chain Length and Branching : Undec-2-en-5-yn-4-one has a shorter, unbranched chain compared to 4-Undecene,5-methyl (C₁₂H₂₄) and Z-5-hexyldodec-5-en-4-one (C₁₈H₃₂O). Longer chains, as in the latter, typically increase hydrophobicity and boiling points .

- Functional Groups : The presence of both a triple bond and ketone in Undec-2-en-5-yn-4-one distinguishes it from analogs with single unsaturated bonds. This conjugation may enhance electrophilic reactivity at the α,β-unsaturated ketone site.

- Stereochemistry : Unlike Z-5-hexyldodec-5-en-4-one, which has fixed Z-configuration, Undec-2-en-5-yn-4-one’s double bond geometry is unspecified but likely influences isomer-dependent properties.

Reactivity and Stability

- Triple Bond Reactivity : The yne group in Undec-2-en-5-yn-4-one is expected to undergo addition reactions (e.g., hydrogenation, halogenation) more readily than alkenes in analogs like 4-Undecene,5-methyl. However, the proximity of the ketone may stabilize the triple bond via conjugation, reducing its susceptibility to polymerization .

- Ketone Participation: The ketone at C4 could engage in keto-enol tautomerism, a feature absent in non-ketone analogs. This tautomerism might enhance acidity at α-hydrogens, facilitating nucleophilic attacks.

- Oxidative Stability : Compounds with conjugated eneynes, like Undec-2-en-5-yn-4-one, are often prone to oxidation. By contrast, saturated analogs (e.g., 4-Undecene,5-methyl) exhibit greater stability under ambient conditions .

Physicochemical Properties

- Polarity and Solubility : The ketone group increases polarity compared to purely hydrocarbon analogs (e.g., 4-Undecene,5-methyl), likely improving solubility in polar aprotic solvents.

- Boiling/Melting Points : Shorter chain length and unsaturation reduce van der Waals interactions in Undec-2-en-5-yn-4-one relative to Z-5-hexyldodec-5-en-4-one, suggesting lower melting and boiling points.

- Spectroscopic Signatures : The IR spectrum of Undec-2-en-5-yn-4-one would show distinct stretches for the ketone (∼1700 cm⁻¹), alkene (∼1650 cm⁻¹), and alkyne (∼2100 cm⁻¹), differentiating it from analogs with single functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.